molecular formula C8H10N2O2 B15240584 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid

2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid

Cat. No.: B15240584
M. Wt: 166.18 g/mol
InChI Key: HQHBPUXOPLBCJD-UHFFFAOYSA-N
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Description

2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid is a heterocyclic compound that contains both pyrrole and imidazole rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole with acetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)acetic acid

InChI

InChI=1S/C8H10N2O2/c11-8(12)4-6-5-9-7-2-1-3-10(6)7/h5H,1-4H2,(H,11,12)

InChI Key

HQHBPUXOPLBCJD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=C(N2C1)CC(=O)O

Origin of Product

United States

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